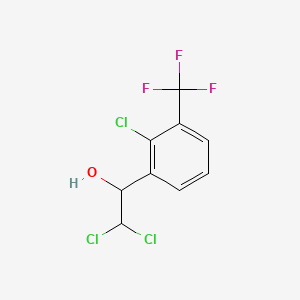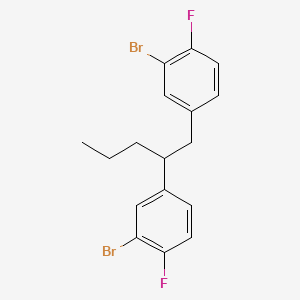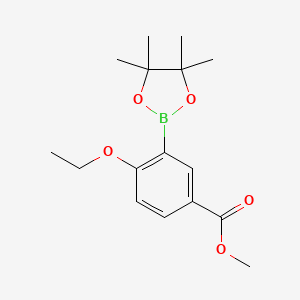
4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boronic ester group and a methoxybenzoic acid moiety, which confer unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include temperatures ranging from 80°C to 100°C and reaction times of several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds under mild to moderate temperatures.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug delivery agent and in the design of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic ester group interacts with molecular targets through the formation of boronate complexes, which can modulate biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Comparison: 4-(1,3,2-Dioxaborolan-2-yl)-2-methoxybenzoic acid is unique due to its specific combination of a boronic ester and a methoxybenzoic acid moiety. This combination provides distinct reactivity and stability compared to other boronic ester compounds. For instance, the presence of the methoxy group can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H11BO5 |
|---|---|
Poids moléculaire |
222.00 g/mol |
Nom IUPAC |
4-(1,3,2-dioxaborolan-2-yl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H11BO5/c1-14-9-6-7(11-15-4-5-16-11)2-3-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Clé InChI |
HFHQBOMMZHZXBP-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)




![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)






![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
